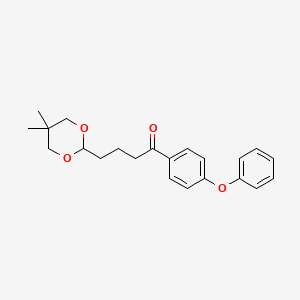

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone

Description

Chemical Classification and Nomenclature

This compound belongs to the butyrophenone class of organic compounds, which are characterized by a ketone group flanked by a phenyl ring and a butyl chain. The compound's systematic International Union of Pure and Applied Chemistry name is 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)-1-butanone, reflecting its complex molecular architecture. This nomenclature precisely describes the structural arrangement, with the dioxane ring attached to the fourth carbon of the butyl chain and a phenoxy substituent positioned at the para location of the terminal phenyl ring.

The compound is officially registered under Chemical Abstracts Service number 898755-86-7 and maintains the molecular formula C22H26O4 with a molecular weight of 354.45 grams per mole. The structure incorporates multiple functional groups that contribute to its chemical reactivity and potential biological activity. The presence of the 5,5-dimethyl-1,3-dioxan-2-yl moiety represents a significant modification to the traditional butyrophenone backbone, potentially enhancing the compound's pharmacological properties.

The compound's classification within the broader butyrophenone family connects it to a well-established group of pharmaceutically active molecules that have demonstrated significant therapeutic value in treating psychiatric disorders. The structural modifications present in this particular derivative suggest targeted improvements in biological activity while maintaining the core pharmacophore responsible for the class's therapeutic effects.

Historical Context and Discovery

The development of this compound represents an evolution in butyrophenone chemistry that builds upon decades of research in antipsychotic drug development. The synthesis of this compound can be traced back to various chemical patents that describe methods for producing related compounds, with particular emphasis on the incorporation of dioxane moieties into pharmaceutical scaffolds. The synthesis often involves the reaction of 3-hydroxyl-2-butanone with dimethyl carbonate or other reagents under specific conditions to yield the desired dioxole compound as an intermediate, which is then further modified to achieve the final product.

The historical progression of butyrophenone research has consistently focused on structural modifications that enhance therapeutic efficacy while reducing unwanted side effects. This particular compound emerged from systematic structure-activity relationship studies that identified the dioxane modification as a promising avenue for improving the pharmacological profile of traditional butyrophenones. The incorporation of the phenoxy group represents another strategic modification designed to optimize receptor binding characteristics and metabolic stability.

Research into novel butyrophenone derivatives has been driven by the need to develop more effective and better-tolerated antipsychotic medications. The synthesis and exploration of compounds like this compound reflects the ongoing effort to identify molecules with optimal therapeutic windows and reduced propensity for adverse effects. This research trajectory has led to the identification of compounds with interesting multireceptor binding profiles that may offer advantages over existing treatments.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its potential pharmaceutical applications to encompass its value as a synthetic intermediate and model compound for studying structure-activity relationships. The compound serves as a crucial intermediate in the production of pharmaceutical compounds, acting as a fundamental building block for introducing the 4-chloro-4'-fluorobutyrophenone group into target molecules. This functionality enables the incorporation of desirable properties or biological activity into complex pharmaceutical architectures.

The compound's structural complexity makes it an excellent candidate for studying advanced synthetic methodologies and reaction mechanisms. The presence of multiple functional groups, including the dioxane ring, phenoxy substituent, and ketone functionality, provides opportunities for investigating selective chemical transformations and protecting group strategies. Researchers have utilized this compound to explore reaction kinetics and optimize synthetic conditions for related molecules.

In the broader context of medicinal chemistry research, this compound contributes to the understanding of how structural modifications influence biological activity. The systematic variation of substituents around the butyrophenone core has provided valuable insights into receptor binding requirements and metabolic pathways. The compound's ability to serve as a platform for further chemical modifications makes it particularly valuable for drug discovery efforts focused on optimizing therapeutic properties.

The research applications of this compound extend to photochemical processes, where its unique structural features may contribute to specific light-absorption characteristics and photochemical reactivity patterns. This dual utility in both pharmaceutical synthesis and photochemical research demonstrates the compound's versatility and broad scientific significance.

Research Objectives and Scope

Current research objectives surrounding this compound focus primarily on elucidating its potential as a pharmaceutical intermediate and understanding its structure-activity relationships within the butyrophenone class. The primary research scope encompasses the development of efficient synthetic methodologies for producing this compound with high purity and yield, as evidenced by current commercial availability at 97% purity levels. Research groups are investigating optimized reaction conditions that can achieve yields exceeding 45% while maintaining purity levels above 99% through careful monitoring using high-performance liquid chromatography.

The mechanistic studies surrounding this compound aim to understand its potential mechanism of action, which may involve interactions with dopamine receptors and other neurotransmitter systems. Research in this area seeks to establish binding affinities for various receptor types, including D2 dopamine receptors, which are critical targets for antipsychotic medications. The compound's structural features suggest potential for selective receptor binding that could translate to improved therapeutic profiles.

Synthetic chemistry research objectives include developing more efficient routes for compound preparation and exploring its utility as a building block for more complex pharmaceutical molecules. The compound's role as an intermediate in the synthesis of active pharmaceutical ingredients used in antipsychotic medication and treatments for depression positions it as a strategically important target for process development research. These efforts focus on scalability, cost-effectiveness, and environmental considerations in large-scale production.

The scope of current research also encompasses the investigation of related structural analogs and derivatives that may exhibit enhanced properties or different biological activities. Comparative studies between this compound and other butyrophenone derivatives provide insights into structure-activity relationships that guide the design of next-generation pharmaceutical compounds. The research framework includes both in vitro and computational modeling approaches to predict and validate biological activities.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-22(2)15-24-21(25-16-22)10-6-9-20(23)17-11-13-19(14-12-17)26-18-7-4-3-5-8-18/h3-5,7-8,11-14,21H,6,9-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMRUYDXLSSTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646005 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-86-7 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5,5-Dimethyl-1,3-dioxane Intermediate

A crucial precursor is the 5,5-dimethyl-1,3-dioxane moiety, which can be synthesized by transesterification and cyclization reactions starting from 3-hydroxy-2-butanone and dimethyl carbonate. The process involves:

- Mixing 3-hydroxy-2-butanone with dimethyl carbonate and a catalyst such as sodium propylate in a solvent like dimethoxyethane.

- Heating the mixture at 60–65 °C for 5–6 hours to promote transesterification while distilling off methanol byproduct.

- Increasing the temperature to 110–125 °C for 4–5 hours to facilitate cyclization and removal of residual methanol, yielding 4,5-dimethyl-1,3-dioxole-2-ketone crude product.

- Neutralizing the reaction mixture to pH ~7 with hydrochloric acid, followed by recrystallization to obtain a high-purity dioxane intermediate with yields around 47–53% and purity >99% (HPLC).

Formation of Butyrophenone Core

The butyrophenone skeleton is typically prepared by Friedel-Crafts acylation or related ketone-forming reactions, where an appropriate phenyl derivative is acylated with a suitable acyl chloride or anhydride.

For this compound, the butyrophenone moiety bearing the 4'-phenoxy substituent can be synthesized by:

- Reacting 4'-phenoxybenzoyl chloride with an appropriate alkyl chain or aromatic system under Lewis acid catalysis.

- Maintaining anhydrous and controlled temperature conditions (often 0–5 °C initially, then room temperature) to avoid hydrolysis of sensitive groups.

Coupling of Dioxane and Butyrophenone Units

The final step involves coupling the 5,5-dimethyl-1,3-dioxan-2-yl intermediate with the butyrophenone derivative:

- This can be achieved via nucleophilic substitution or condensation reactions, often employing dry solvents like dichloromethane and acid catalysts such as trifluoroacetic acid.

- Reaction temperatures are typically maintained between 60–80 °C to optimize yield while preventing ring-opening of the dioxane.

- The reaction mixture is stirred under inert atmosphere to avoid moisture-induced hydrolysis.

Purification

- The crude product is purified by recrystallization or column chromatography using silica gel.

- Solvents such as ethyl acetate, hexane, or mixtures thereof are common eluents.

- Purity is confirmed by HPLC, with target purity >95% for research and industrial applications.

Summary of Key Reaction Parameters

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dioxane ring synthesis | 3-hydroxy-2-butanone, dimethyl carbonate, sodium propylate catalyst, DME solvent | 60–65 (transesterification), 110–125 (cyclization) | 5–6 (transesterification), 4–5 (cyclization) | 47–53 (crude) | Methanol removal by distillation; neutralization to pH 7 |

| Butyrophenone formation | 4'-phenoxybenzoyl chloride, Lewis acid catalyst | 0–25 | 2–4 | Variable | Anhydrous conditions required |

| Coupling reaction | Dioxane intermediate, butyrophenone derivative, trifluoroacetic acid, dry dichloromethane | 60–80 | 3–6 | High | Inert atmosphere, moisture control |

| Purification | Recrystallization or column chromatography | Ambient | Variable | >95 purity | Confirm by HPLC, NMR |

Analytical Characterization During Preparation

- Nuclear Magnetic Resonance (NMR) : Confirms the integrity of the dioxane ring (proton signals at δ 3.6–4.0 ppm) and the aromatic protons of the phenoxy and butyrophenone moieties.

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment, with UV detection at 254 nm.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Tracks functional groups, notably the carbonyl stretch (~1680 cm⁻¹).

- Mass Spectrometry (MS) : Verifies molecular weight (338.4 g/mol for this compound).

Research Findings and Optimization Insights

- Maintaining anhydrous and inert atmosphere conditions is critical to prevent hydrolysis of the dioxane ring during synthesis and purification.

- Temperature control during coupling reactions avoids ring-opening side reactions.

- Catalyst choice and stoichiometry influence yield and purity; sodium propylate is effective for transesterification in dioxane synthesis.

- Recrystallization solvent choice and temperature gradients are important for obtaining high-purity crystalline product.

Chemical Reactions Analysis

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenoxybutyrophenone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

Pharmaceuticals

The compound has been investigated for its potential use in drug delivery systems due to its amphiphilic nature. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study : A study demonstrated that formulations using 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone significantly improved the delivery of anticancer drugs in vitro, showing enhanced cellular uptake and therapeutic efficacy compared to traditional delivery methods .

Photochemistry

This compound exhibits interesting photophysical properties that make it useful in photochemical applications. It can be employed in the development of photoinitiators for polymerization processes.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 476.4ºC at 760 mmHg |

| Flash Point | 206.6ºC |

| Refractive Index | 1.528 |

Material Science

In material science, the compound is utilized in the synthesis of advanced materials with specific optical and mechanical properties. Its incorporation into polymer matrices can enhance the performance of coatings and adhesives.

Case Study : Research has shown that polymers modified with this compound exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications such as automotive and aerospace components .

Summary of Findings

The diverse applications of this compound highlight its significance in advancing technologies across various fields. Its role in drug delivery systems, photochemical processes, and material enhancement positions it as a valuable compound for future research and industrial applications.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

Table 1: Substituent-Based Comparison

Key Observations :

- Phenoxy vs. Alkyl Groups: The target compound’s 4'-phenoxy group provides stronger aromatic interactions compared to alkyl substituents (e.g., isopropyl in ), which may enhance binding to protein targets.

- Halogen Effects : Fluorine () and chlorine () substituents improve metabolic stability and membrane permeability, while iodine () introduces heavy-atom effects for crystallography or radiopharmaceuticals.

Chain Length and Functional Group Modifications

Table 2: Backbone and Chain Variations

Key Observations :

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H26O4

- CAS Number : 898782-91-7

- Structural Features : The compound features a butyrophenone core with a phenoxy group and a dioxane moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its potential effects include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve disruption of cellular processes such as mRNA splicing and cell cycle regulation.

- Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antimicrobial properties, potentially indicating that this compound could also exhibit such effects.

- Neuroprotective Effects : Some derivatives of butyrophenones have shown neuroprotective properties in preclinical models, suggesting a possible role for this compound in neurodegenerative disease treatment.

The precise mechanism of action for this compound is not fully elucidated; however, several hypotheses include:

- Inhibition of mRNA Splicing : Similar compounds have been shown to modulate mRNA splicing by interacting with the spliceosome, leading to altered gene expression profiles in cancer cells .

- Cell Cycle Arrest : Studies indicate that certain butyrophenones can induce cell cycle arrest at the G1 and G2/M phases, contributing to their cytotoxicity against tumor cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against various cancer lines | |

| Antimicrobial | Potential antimicrobial effects | |

| Neuroprotective | Possible neuroprotective effects |

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of structurally related compounds, it was found that certain derivatives exhibited IC50 values in the low nanomolar range against several tumor cell lines. The mechanism involved inhibition of mRNA splicing and subsequent apoptosis induction .

Case Study 2: Neuroprotection

Research on related compounds has demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests that this compound may also confer similar benefits in neurodegenerative models .

Future Directions

Further research is needed to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and bioavailability of the compound.

- Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound to better understand its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-phenoxybutyrophenone, and how are reaction conditions optimized?

A common method involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds are synthesized by reacting substituted phenols with dioxane-containing intermediates under basic conditions (e.g., Cs₂CO₃ in DMF at 130°C) to introduce the phenoxy group . Optimization includes varying reaction time, temperature, and stoichiometry of reagents. For instance, excess aryl halides (2.0 equiv) and prolonged heating (14 hours) improve yields in similar systems .

Q. How is the compound purified post-synthesis, and what analytical techniques confirm purity?

Purification often involves recrystallization (e.g., using CH₂Cl₂/EtOAc mixtures) or column chromatography with silica gel and gradient elution (e.g., hexane/EtOAc). Analytical techniques include HPLC (retention time analysis), NMR (¹H/¹³C for functional groups), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. What spectroscopic and chromatographic methods are used for structural elucidation?

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and dioxane methyl groups (δ 1.2–1.5 ppm).

- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.

- HPLC : Mobile phases like methanol/buffer solutions (65:35) at pH 4.6 resolve impurities .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software determine the compound’s crystal structure?

Single-crystal X-ray diffraction (SCXRD) is performed using SHELXL for refinement. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement parameters (R factor < 0.08) ensure accuracy. SHELXS/SHELXD solve phase problems, while SHELXPRO handles macromolecular interfaces. Challenges include twinning or low-resolution data, mitigated by iterative refinement .

Q. How can density functional theory (DFT) analyze reaction mechanisms for its synthesis?

DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, coupling reactions (e.g., mixed anhydride methods) are studied to optimize activation energies. Computational tools like Gaussian or ORCA simulate electronic effects of substituents (e.g., phenoxy vs. nitro groups) on reaction pathways .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Contradictions arise from disordered solvent molecules or overlapping electron density. Strategies include:

Q. How are analogs with modified substituents designed to study structure-activity relationships (SAR)?

Substituents (e.g., nitro, fluoro, or trifluoromethyl groups) are introduced via halogenation or cross-coupling. For example, replacing phenoxy with 2,4-difluorophenoxy alters electronic properties and bioactivity. Biological assays (e.g., enzyme inhibition) then correlate substituent effects with activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.